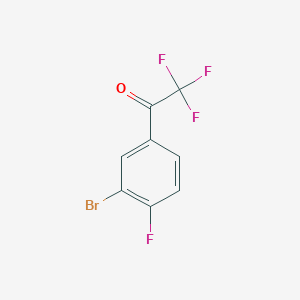

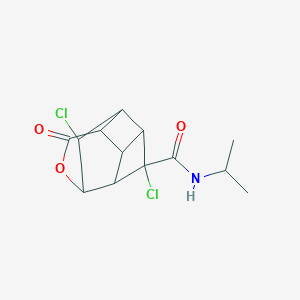

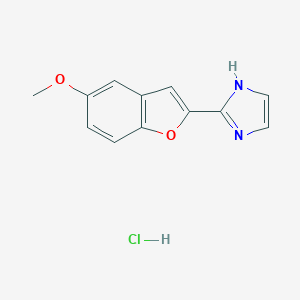

![molecular formula C11H7ClF3N3O B119301 3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- CAS No. 23576-24-1](/img/structure/B119301.png)

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- (hereafter referred to as “3(2H)-pyridazinone”) is an organic compound belonging to the family of pyridazinones. This compound has a wide range of applications in the scientific and medical fields, including its use as a catalyst for organic synthesis, a synthetic building block for organic synthesis, and a potential therapeutic agent.

Scientific Research Applications

Pyridazinone is a derivative of pyridazine and is known as a “wonder nucleus” because it gives out different derivatives with all different types of biological activities . Here are some general applications of Pyridazinone derivatives:

-

Pharmacological Activities

- Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been reported to possess antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

- The mechanism of action of some Pyridazinone derivatives is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

-

Agrochemical Applications

-

Pesticide Applications

-

Synthesis of Heterocycles

-

Organic Transformations

-

Materials Science

-

Catalysis

-

Photophysical Properties

-

Medicinal Applications

-

Synthesis of Quinolones

-

Pesticides

-

Small Molecule Activation

properties

IUPAC Name |

5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEQNXJEEHWIDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]- | |

CAS RN |

23576-24-1 |

Source

|

| Record name | Desmethylnorflurazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

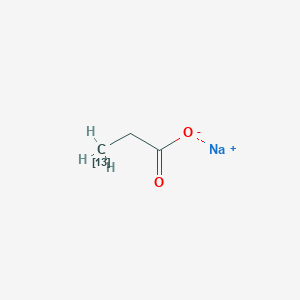

![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)